

# Atigliflozin and the Expanding Therapeutic Landscape of SGLT2 Inhibitors Beyond Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Atigliflozin |           |
| Cat. No.:            | B1667672     | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Atigliflozin** (AVE2268) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine. By inhibiting SGLT2, **atigliflozin** and other drugs in its class promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. While initially developed for the management of type 2 diabetes mellitus, a growing body of evidence from large-scale clinical trials has revealed profound therapeutic benefits of SGLT2 inhibitors that extend far beyond glycemic control.

Publicly available data on **atigliflozin**'s clinical development beyond Phase II trials for type 2 diabetes is limited. However, the consistent class-wide effects observed with other SGLT2 inhibitors, such as dapagliflozin, empagliflozin, and canagliflozin, provide a strong rationale for exploring the potential of **atigliflozin** in other therapeutic areas. This technical guide will, therefore, focus on the established and emerging therapeutic targets of the SGLT2 inhibitor class beyond type 2 diabetes, with a particular emphasis on heart failure, chronic kidney disease, and non-alcoholic fatty liver disease (NAFLD). The mechanisms, clinical trial data, and experimental protocols discussed herein are representative of the SGLT2 inhibitor class and offer a predictive framework for the potential applications of **atigliflozin**.





## **Core Mechanism of Action of SGLT2 Inhibitors**

The primary mechanism of action of SGLT2 inhibitors is the blockade of glucose reabsorption in the kidneys.[1] This leads to a cascade of downstream effects that are believed to contribute to their cardiovascular and renal protective benefits.

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. patientcareonline.com [patientcareonline.com]
- To cite this document: BenchChem. [Atigliflozin and the Expanding Therapeutic Landscape of SGLT2 Inhibitors Beyond Glycemic Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667672#atigliflozin-s-potential-therapeutictargets-beyond-type-2-diabetes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com